Amines, di-C14-18-alkylmethyl
Description
Contextualization of Amines, di-C14-18-alkylmethyl within Long-Chain Aliphatic Amine Chemistry
Long-chain aliphatic amines are defined as amines that have at least one long alkyl chain, typically with 8 or more carbon atoms. canada.ca These compounds are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by alkyl groups. ontosight.ai Depending on the number of alkyl groups attached to the nitrogen atom, they are classified as primary, secondary, or tertiary amines.
This compound, being a tertiary amine with two long alkyl chains and a methyl group, fits into the monoamine subclass of long-chain aliphatic amines. canada.ca The substantial length of the C14-18 alkyl chains imparts significant hydrophobic (water-repelling) characteristics to the molecule, while the amine group provides a polar, hydrophilic (water-attracting) head. This dual nature, known as amphiphilicity, is a key determinant of the compound's physical and chemical properties, leading to its functionality as a cationic surfactant. canada.cacanada.ca
The physicochemical properties of this compound are influenced by the long alkyl chains. These compounds are typically colorless to light yellow liquids and are insoluble in water but soluble in organic solvents. ontosight.ai The table below summarizes some of the computed physicochemical properties for a representative molecule within this class.
Table 1: Computed Physicochemical Properties of a Representative di-C14-18-alkylmethylamine
| Property | Value |
|---|---|
| Molecular Weight | 479.9 g/mol |
| XLogP3 | 15.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 30 |
| Exact Mass | 479.543001 g/mol |
Data sourced from computed properties for a representative structure. kingdraw.com
Historical Development and Emerging Research Significance of Dialkylmethylamines
The study and application of long-chain secondary and tertiary aliphatic amines have a history rooted in industrial needs. As early as the mid-20th century, the preparation of long-chain secondary amines was identified as a significant research area, driven by their importance as additives for lubricating oils. marquette.edu The industrial production of long-chain amines has historically relied on processes such as the reaction of ammonia with fatty acids to form nitriles, followed by hydrogenation. google.com Over time, more direct synthesis methods have been developed, including the reaction of esters with ammonia, hydrogen, and methanol (B129727) in the presence of specific catalysts to produce long-chain alkyl amines and dimethylalkylamines. google.com
The research significance of dialkylmethylamines, including this compound, has expanded considerably beyond their initial applications. Their surfactant properties have made them valuable components in a wide range of products and processes. ontosight.ai In recent years, their use has been documented in numerous industrial sectors.
Emerging research continues to explore the utility of these compounds. They are investigated for their roles as:
Corrosion inhibitors: Protecting metal surfaces, particularly in the oil and gas industry. ontosight.ai
Emulsifiers: Aiding in the mixing of immiscible liquids like oil and water. ontosight.ai
Chemical intermediates: Serving as building blocks in the synthesis of other complex molecules. industrialchemicals.gov.au
Antistatic agents: Used in products like fabric softeners to prevent the buildup of static electricity. industrialchemicals.gov.au
Foam stabilizers: Contributing to the stability of foams in various formulations. industrialchemicals.gov.au
The table below highlights some of the key industrial applications of this and related long-chain aliphatic amines.
Table 2: Industrial Applications of this compound and Related Compounds
| Application | Industry Sector | Function |
|---|---|---|
| Surfactants | Cleaning Products, Personal Care | Reduces surface tension |
| Corrosion Inhibitors | Metalworking, Oil & Gas | Protects metal from corrosion ontosight.aiontosight.ai |
| Emulsifiers | Cosmetics, Industrial Processes | Stabilizes mixtures of oil and water ontosight.ai |
| Anti-static agents | Textiles, Plastics | Prevents static charge buildup industrialchemicals.gov.au |
| Chemical Intermediates | Chemical Manufacturing | Precursor for other chemicals industrialchemicals.gov.au |
| Polyurethane Foam Production | Manufacturing | Catalyst canada.cacanada.ca |
| Asphalt (B605645) Emulsions | Construction | Emulsifying agent canada.cacanada.ca |
| Mineral Extraction | Mining | Flotation agent canada.ca |
The ongoing research and broad application spectrum of this compound underscore its continued importance in industrial chemistry.
Structure
2D Structure
Properties
IUPAC Name |
N-hexadecyl-N-methylhexadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-33H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMTVIZYKDBFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873461 | |
| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16724-61-1, 67700-99-6 | |
| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16724-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipalmitylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016724611 | |
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| Record name | Amines, di-C14-18-alkylmethyl | |
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| Record name | 1-Hexadecanamine, N-hexadecyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Hexadecyl-N-methyl-1-hexadecanamine | |
| Source | EPA DSSTox | |
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| Record name | Amines, di-C14-18-alkylmethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.821 | |
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| Record name | 1-Hexadecanamine, N-hexadecyl-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPALMITYLMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Industrial Production Pathways
Chemical Synthesis Methodologies for Amines, di-C14-18-alkylmethyl
The synthesis of di-C14-18-alkylmethyl amines involves specific precursors and reaction conditions to achieve the desired product with high purity.
The primary route for synthesizing long-chain dialkylmethylamines involves the reaction of precursor compounds under controlled conditions. The key precursors are long-chain fatty acids or their derivatives and methylamines.
Precursor Compounds:
Fatty Acids/Esters: The long alkyl chains (C14-18) are typically derived from natural fats and oils. uantwerpen.be These can be in the form of fatty acids (e.g., myristic acid, palmitic acid, stearic acid) or their methyl esters (FAMEs). uantwerpen.be
Amines: For the synthesis of dialkylmethylamines, a secondary amine like dimethylamine (B145610) (DMA) is often used. uantwerpen.be Alternatively, primary fatty amines can be reacted with a methylating agent.
Reaction Methodologies:
Reductive Amination of Fatty Acids/Esters: This is a prominent method for producing N,N-dimethylalkylamines (ADMAs). uantwerpen.be The process involves two main stages:
Amidation: The fatty acid or ester reacts with dimethylamine to form an N,N-dimethyl fatty amide. uantwerpen.be
Hydrogenation: The resulting amide is then hydrogenated to the corresponding tertiary amine. uantwerpen.be
N-Alkylation of Primary Amines: A primary fatty amine can be reacted with a methylating agent. However, direct alkylation can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination offers a more controlled alternative. masterorganicchemistry.com
Reaction Conditions: The conditions for these reactions are optimized to maximize yield and selectivity.
Interactive Data Table: Typical Reaction Conditions for Reductive Amination
| Parameter | Amidation Step | Hydrogenation Step |
| Temperature | ~200°C | ~200°C |
| Pressure | Varies | ~60 bar H₂ |
| Catalyst | Metal oxides (e.g., Nb₂O₅) | Platinum-based (e.g., PtVOx/SiO₂) |
| Reactants | Fatty Acid/Ester, Dimethylamine | N,N-dimethyl fatty amide, H₂ |
| Solvent | Often cyclopentyl methyl ether (CPME) or solventless | Often cyclopentyl methyl ether (CPME) or solventless |
Catalysts are crucial for the efficient synthesis of dialkylmethylamines, influencing both the rate and selectivity of the reaction.
Amidation Catalysts: Metal oxides are effective for the amidation of fatty acids and their esters. Niobium(V) oxide (Nb₂O₅) has been shown to be a recyclable heterogeneous catalyst for this step. uantwerpen.be
Hydrogenation Catalysts: The hydrogenation of the intermediate fatty amide to the tertiary amine is typically catalyzed by platinum-based catalysts. A PtVOx/SiO₂ catalyst has demonstrated high efficacy for this transformation. uantwerpen.be
One-Pot Synthesis: A significant advancement is the development of a one-pot synthesis using a dual catalytic system. This approach combines an amidation catalyst (like Nb₂O₅) and a hydrogenation catalyst (like PtVOx/SiO₂) to convert fatty acids or esters directly to N,N-dimethylalkylamines with hydrogen and methylamines. uantwerpen.be
Alternative Catalysts: Other catalytic systems, such as those based on iron, have been explored for methylation reactions using methanol (B129727) as a methylating agent through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org Ruthenium complexes have also been used to produce N,N-dialkylmethylamines from aliphatic amines and methanol. acs.org
Industrial Manufacturing Processes and Scalability Considerations
The industrial production of "this compound" involves scaling up the laboratory synthesis methods to large-scale manufacturing. This encompasses the output of industrial facilities across sectors like manufacturing and mining. oecd.orgeuropa.eustats.gov.cnmeti.go.jptradingeconomics.com
Production Route: The most common industrial route is the reductive amination of fatty acids or esters derived from natural sources like tallow (B1178427) or vegetable oils. googleapis.com These raw materials provide the C14-C18 alkyl chains. industrialchemicals.gov.au
Process Type: Industrial processes are often run in a fed-batch mode, which allows for better control over reaction conditions and heat management. uantwerpen.be
Reactors: The reactions are carried out in large industrial reactors capable of handling high temperatures and pressures.
Scalability Challenges:
Heat Management: The hydrogenation step is highly exothermic, requiring efficient heat removal systems to maintain control over the reaction.
Mass Transfer: Ensuring efficient mixing of reactants (gas-liquid-solid phases) is critical for achieving high conversion rates.
Catalyst Stability and Recovery: The long-term stability and efficient recovery of heterogeneous catalysts are key economic considerations for the process. uantwerpen.be
Purification: The final product must be purified to remove unreacted starting materials, by-products, and catalyst residues. This is typically achieved through distillation.
Characterization of Impurities and By-products in Commercial Formulations
Commercial grades of "this compound" can contain various impurities and by-products that arise from the manufacturing process.
Common Impurities:
Unreacted Precursors: Residual fatty acids, esters, or lower molecular weight amines.
By-products of Hydrogenation: Small amounts of primary or secondary amines if the reaction is not fully selective.
Varying Alkyl Chain Lengths: Commercial products are often mixtures with a distribution of alkyl chain lengths (C14, C16, C18) due to the natural origin of the fatty acid feedstock. jku.at For instance, analysis of similar dialkyldimethylammonium compounds has revealed significant impurities with different alkyl chain lengths. jku.at
A significant concern in the production and storage of tertiary amines is the potential formation of N-nitrosamines, which are classified as probable or possible human carcinogens. gmp-compliance.org
Formation Pathway: Tertiary amines can form nitrosamines through a process called dealkylative nitrosation. veeprho.com This occurs when the amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.comfda.gov The reaction is generally slower for simple trialkylamines compared to secondary amines because it requires an additional dealkylation step. acs.org
Sources of Nitrosating Agents: Nitrite (B80452) impurities can be present in raw materials, reagents, and solvents used in the manufacturing process. veeprho.comfda.gov For example, sodium nitrite can be an impurity in other reagents like sodium azide. fda.gov
Risk Factors: The risk of nitrosamine (B1359907) formation increases in the presence of secondary or tertiary amines and nitrite salts, particularly under acidic conditions. gmp-compliance.org Even recovered solvents and catalysts can pose a risk if they contain residual amines that can react with nitrosating agents. fda.gov
Control Strategies: To minimize the formation of nitrosamines, manufacturers can implement several control measures:
Process Optimization: Designing manufacturing processes to avoid conditions that favor nitrosamine formation, such as avoiding the use of secondary or tertiary amines in the presence of nitrites. khlaw.com
Raw Material Control: Carefully selecting and testing raw materials, including solvents and catalysts, to ensure they are free from nitrite and amine impurities. khlaw.com
Use of Inhibitors: In some cases, inhibitors can be added to the manufacturing process to prevent the formation of nitrosamines.
Risk Assessment: Conducting thorough risk assessments to identify potential sources of nitrosamine contamination throughout the manufacturing process and supply chain.
Advanced Applications and Functional Diversification
Role of Amines, di-C14-18-alkylmethyl in Surfactant Technologies
This compound are classified as long-chain aliphatic amines and function as cationic surfactants. canada.ca Their amphiphilic nature, possessing both a water-repelling (hydrophobic) long alkyl chain and a water-attracting (hydrophilic) polar headgroup, allows them to modify the properties of interfaces between different phases, such as oil and water or air and water. ontosight.aiontosight.ai
Mechanisms of Action as Emulsifiers and Foam Stabilizers
As an emulsifier, this compound facilitates the mixing of immiscible liquids, like oil and water, by reducing the interfacial tension between them. ontosight.ai The hydrophobic alkyl chains orient themselves into the oil phase while the hydrophilic amine group remains in the water phase, forming a stable dispersion of one liquid within the other. This property is crucial for creating stable emulsions in various products. ontosight.aiindustrialchemicals.gov.au
In its capacity as a foam stabilizer, the compound enhances the formation and longevity of foam. industrialchemicals.gov.au By adsorbing at the air-water interface, it creates a resilient film that prevents the coalescence of air bubbles, thereby stabilizing the foam structure. This action is particularly valuable in products where a rich and lasting lather is desired. ontosight.aigoogle.com
Applications in Personal Care and Cleaning Products
The surfactant properties of this compound have led to its incorporation into a variety of personal care and household cleaning products. ontosight.aicanada.ca In the personal care sector, an analogue, bis(hydrogenated tallow (B1178427) alkyl)methyl amines, is used as an antistatic agent and emulsifying agent in formulations like hair conditioners. industrialchemicals.gov.auindustrialchemicals.gov.au For cleaning applications, this compound is reported to be used as an antistatic agent in domestic fabric softeners. industrialchemicals.gov.au Long-chain aliphatic amines are also found as unreacted residues in products such as household detergents, industrial cleaners, and soaps that are released down the drain. canada.ca
| Product Category | Specific Application | Function | References |
| Personal Care | Hair Conditioners | Antistatic Agent, Emulsifying Agent | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Cleaning Products | Fabric Softeners | Antistatic Agent | industrialchemicals.gov.au |
| Cleaning Products | Household Detergents, Industrial Cleaners | Residual Component | canada.ca |
Utilization as Chemical Intermediates in Specialized Syntheses
Beyond its direct use as a surfactant, this compound serves as a crucial building block, or intermediate, in the synthesis of other complex chemical compounds. ontosight.aiindustrialchemicals.gov.aucanada.ca This role is fundamental to producing a wide array of materials with specialized functions.
Precursors for Quaternary Ammonium (B1175870) Compounds
Tertiary amines, including di-C14-18-alkylmethyl amines, are precursors in the production of quaternary ammonium compounds (QACs). canada.cagoogle.com The quaternization process involves the reaction of the tertiary amine with an alkylating agent, which results in a positively charged nitrogen atom bonded to four alkyl groups. google.com These resulting QACs, such as Di(C14-C18 Alkyl) Dimethyl Ammonium Chloride, are themselves versatile surfactants and are used extensively as fabric softeners, antistatic agents, and organic clay modifiers. painichemical.comnih.gov
Integration in Polymer and Material Science (e.g., Polyurethane Foam Production)
In the realm of polymer science, long-chain aliphatic amines are utilized in the production of polyurethane foams. canada.cacanada.ca Tertiary aliphatic amines function as catalysts that control and balance the gelling and blowing reactions necessary for foam formation. ekb.eg They can constitute between 0.1% to 5.0% of a polyurethane formulation. ekb.eg Specifically, these amines are used in the formulation of the polyol blend, which is a key component in the manufacturing of flexible polyurethane foam. canada.cacanada.ca The amine catalyst influences the polymerization reaction, which in turn affects the final mechanical properties and cellular structure of the foam. ekb.eg
Specific Industrial Applications of this compound
The distinct chemical properties of this compound and related long-chain aliphatic amines lend themselves to a variety of specialized industrial applications beyond consumer products and polymer synthesis. canada.ca
| Industrial Sector | Specific Application | Function | References |
| Metalworking | Corrosion Inhibition | Forms a protective layer on metal surfaces | ontosight.aiindustrialchemicals.gov.au |
| Mineral Extraction | Flotation Agents | Aids in separating minerals from ore | canada.cacanada.ca |
| Construction | Asphalt (B605645) Emulsions | Acts as an emulsifier for asphalt | canada.caindustrialchemicals.gov.aucanada.ca |
| Agriculture | Fertilizers | Used as an anti-caking agent | canada.ca |
| Manufacturing | Chemical Intermediate | Synthesis of other chemicals | ontosight.aiindustrialchemicals.gov.aucanada.ca |
These amines are effective corrosion inhibitors, protecting metal surfaces in various applications. ontosight.aiindustrialchemicals.gov.au In the mining industry, they are employed as flotation agents to facilitate the separation of valuable minerals from raw ore. canada.caindustrialchemicals.gov.aucanada.ca The construction sector utilizes them as emulsifiers in the formulation of asphalt emulsions for paving. canada.caindustrialchemicals.gov.aucanada.ca Furthermore, they can be used as anti-caking agents in fertilizers to prevent clumping. canada.ca
Corrosion Inhibition Mechanisms
Amines and their derivatives are recognized as effective corrosion inhibitors for iron and its alloys. nih.gov Their efficacy is largely attributed to the presence of nitrogen atoms, which can adsorb onto metal surfaces. nih.govresearchgate.net Organic corrosion inhibitors typically function by forming a protective barrier on the metal, and the presence of heteroatoms like nitrogen, oxygen, and sulfur enhances this protective effect. researchgate.net
The mechanism of corrosion inhibition by amines, including di-C14-18-alkylmethyl amines, involves the adsorption of the amine molecules onto the metal surface. nih.gov This can occur through a coordinate covalent bond, where the lone pair of electrons on the nitrogen atom interacts with vacant orbitals of the metal. researchgate.net The long alkyl chains (C14-C18) of the amine contribute to the formation of a dense, hydrophobic layer that repels water and corrosive species from the metal surface. nih.govindustrialchemicals.gov.au This barrier hinders the electrochemical reactions that lead to corrosion. mdpi.com
Applications in Mineral Flotation and Asphalt Emulsions
Long-chain aliphatic amines, including di-C14-18-alkylmethyl, are utilized as flotation agents in the extraction of minerals like iron ore. canada.ca In the froth flotation process, these amines act as collectors for silica (B1680970). google.com The amine imparts hydrophobicity to the negatively charged silicate (B1173343) particles, allowing them to attach to air bubbles and be carried to the surface as a froth, which is then removed. google.com This selective removal of silica enriches the desired mineral content in the remaining ore. google.com
In the formulation of asphalt emulsions, di-C14-18-alkylmethyl amines function as emulsifiers. industrialchemicals.gov.au They help to disperse asphalt in water, creating a stable emulsion that can be easily applied. The amine's surface-active properties facilitate the coating of aggregate materials with the bitumen, and they also act as anti-stripping agents, improving the adhesion between the bitumen and the aggregate and enhancing the durability of the pavement, especially in the presence of moisture. google.com
Use in Agricultural Formulations (e.g., Anti-caking Agents in Fertilizers)
A significant application of di-C14-18-alkylmethyl amines is as a component in anti-caking agents for fertilizers. canada.ca Fertilizers, particularly those containing ammonium nitrate (B79036) and potash, have a tendency to cake or clump during storage and transportation. canada.ca Long-chain aliphatic amines are added to prevent this by coating the fertilizer granules. canada.cagoogleapis.com
The amine's long alkyl chains render the surface of the fertilizer granules hydrophobic, repelling moisture which is a primary cause of caking. fertechinform.org This coating also reduces the formation of crystalline bridges between granules. fertechinform.org The concentration of these amines in fertilizers is typically low, ranging from 0.004% to 0.01%. canada.ca They can be used alone or in combination with other substances like oils, waxes, and fatty acids to enhance their anti-caking performance. googleapis.comfertechinform.org
Lubricants and Additives in Mechanical Systems
The properties of di-C14-18-alkylmethyl amines make them suitable for use as lubricants and additives in various mechanical systems. industrialchemicals.gov.augazette.gc.ca They are utilized in the formulation of lubricants and greases, heat transfer fluids, hydraulic fluids, and metalworking fluids. europa.eu Their function in these applications is to reduce friction, wear, and heat between moving parts. gazette.gc.ca The long alkyl chains provide a lubricating film, while the amine group can contribute to corrosion protection of metal surfaces within the system.
Emerging Applications in Food Contact Materials
The use of amines, specifically oxidized forms of di-C14-18-alkylmethyl amines, has been explored for applications in food contact materials, primarily as additives in polyolefins.
Role as Antioxidants and Stabilizers in Polyolefin Food Contact Materials
Oxidized bis(hydrogenated tallow alkyl) amines, which are structurally related to di-C14-18-alkylmethyl amines, are used as antioxidants and stabilizers in the manufacturing of polyolefin food contact materials. researchgate.net These additives protect the polymer from degradation during processing and throughout its service life. specialchem.com Antioxidants like hindered phenols and aromatic amines function by interrupting the oxidative degradation cycle. specialchem.com Hindered amine light stabilizers (HALS) are particularly effective as they are regenerated during the stabilization process, providing long-term protection. chempoint.com The addition of these stabilizers helps to maintain the mechanical and physical properties of the plastic, such as its strength and color. chempoint.com
Migration Studies from Food Contact Polymers
A critical aspect of using any substance in food contact materials is its potential to migrate into the food. Migration studies are conducted to assess the safety of these materials. For a substance related to di-C14-18-alkylmethyl amine, specifically the oxidized form, migration tests were performed from polyethylene (B3416737) samples into food simulants. researchgate.net In these studies, specific migration was tested in 10% ethanol (B145695) and 3% acetic acid under conditions of 2 hours at 100°C followed by 10 days at 60°C. researchgate.net The results showed that none of the non-authorized components of the additive mixture were detected migrating at detection limits ranging from 0.003 to 0.029 mg/kg. researchgate.net The European Food Safety Authority (EFSA) concluded that the substance is not a safety concern for consumers when used as an additive at up to 0.1% w/w in polyolefin food contact materials intended for contact with a range of food types under specific storage and heating conditions. researchgate.net
Further research on related alkyl diethanolamines used as antistatic agents in plastic food packaging has also investigated their migration. mdpi.com These studies identified the presence of various N,N-bis(2-hydroxyethyl)alkyl amines (C12-C18) in packaging materials and quantified their migration into food and food simulants. mdpi.comresearchgate.net
Interactive Data Table: Applications of this compound
| Application Category | Specific Use | Function | Key Properties Utilized |
| Industrial Processes | Corrosion Inhibition | Forms a protective, hydrophobic barrier on metal surfaces. | Adsorption via nitrogen atom, hydrophobicity of long alkyl chains. |
| Mineral Flotation | Acts as a collector for silica in froth flotation. | Surface activity, ability to impart hydrophobicity to silicate particles. | |
| Asphalt Emulsions | Serves as an emulsifier and anti-stripping agent. | Surface activity, improves adhesion between bitumen and aggregate. | |
| Agriculture | Fertilizer Anti-caking Agent | Coats fertilizer granules to prevent clumping. | Hydrophobicity of long alkyl chains, reduces moisture absorption. |
| Mechanical Systems | Lubricants and Additives | Reduces friction and wear in machinery. | Lubricity of long alkyl chains, corrosion inhibition. |
| Food Contact Materials | Antioxidant/Stabilizer in Polyolefins | Protects polymers from degradation. | Ability to interrupt oxidation cycles, long-term stability. |
Environmental Fate and Transport Mechanisms
Environmental Distribution and Partitioning in Aquatic and Terrestrial Compartments
When released into the environment, Amines, di-C14-18-alkylmethyl will partition between water, soil, sediment, and air based on its properties. Due to its chemical structure, consisting of long carbon chains, it is generally insoluble in water and tends to associate with particulate matter. ontosight.ai At environmentally relevant pH levels, the amine group is expected to be protonated, making the molecule positively charged. This cationic nature is a primary driver of its environmental distribution, leading to strong binding with negatively charged components in soil and water. canada.caresearchgate.net
The partitioning behavior of this compound in aquatic and terrestrial systems is dominated by its strong tendency to adsorb to solids. canada.ca As a cationic substance at typical environmental pH, it binds readily to negatively charged surfaces through electrostatic attraction and ion exchange mechanisms. researchgate.net Key environmental matrices for this adsorption include:
Soil and Sediment Organic Matter: Soil organic matter (OM) is rich in functional groups that are negatively charged, providing strong binding sites for the cationic amine. nih.govresearchgate.net
Clay Minerals: Clay particles in soil and sediment, such as kaolinite (B1170537) and montmorillonite, have negatively charged surfaces that strongly attract and bind protonated LCAAs. canada.caresearchgate.net
This strong sorption behavior significantly reduces the concentration of the compound in the aqueous phase, limiting its mobility in soil and its transport in the water column. canada.ca Instead, it will predominantly be found associated with suspended solids in water and partitioned to soil and sediment. canada.ca The properties of the soil, including its organic carbon content, clay content, and cation exchange capacity (CEC), are critical factors controlling the extent of adsorption. nih.gov
Due to their high molecular weight and long alkyl chains, long-chain aliphatic amines like di-C14-18-alkylmethyl have low vapor pressure and low volatility. ontosight.ai Consequently, volatilization from water or soil surfaces is not considered a significant environmental transport mechanism. canada.ca While some release to the atmosphere may occur from industrial processes, long-range atmospheric transport is limited. mdpi.com In cases where atmospheric release is assessed, standard dispersion models such as SCREEN3 are used to predict downwind concentrations, taking into account meteorological conditions like wind speed and atmospheric stability. canada.ca
Bioaccumulation Potential in Ecological Systems
Bioaccumulation refers to the accumulation of substances in an organism from all sources, including water, food, and sediment. Long-chain aliphatic amines, the group to which this compound belongs, are recognized for their potential to bioaccumulate. canada.cacanada.ca Specifically, those with alkyl chains of C14 and longer are considered to have a high potential for bioaccumulation. canada.cacanada.ca
These substances are expected to be positively charged at environmentally relevant pH levels, which causes them to sorb to dissolved and suspended solids in the aquatic environment. canada.cacanada.ca This sorption can lead to their deposition in bed sediment. canada.cacanada.ca
Bioaccumulation in Aquatic Organisms
For long-chain aliphatic amines, only one steady-state bioaccumulation study in fish has been identified. canada.ca This study on hexadecylamine (B48584) (a C16 primary amine) can be considered an analogue.
Table 2: Bioaccumulation Data for an Analogue Long-Chain Aliphatic Amine in Fish
| Test Organism | Substance | Exposure Concentration (Nominal) | Bioconcentration Factor (BCF) | Study Duration |
|---|---|---|---|---|
| Common carp (B13450389) (Cyprinus carpio) | Hexadecylamine | 3 µg/L | 50 | 11 months |
Data from a study by Akzo Nobel (2006) as described in EC (2008). canada.ca
Bioaccumulation in Sediment-Dwelling Organisms
There is a lack of available data on the bioaccumulation of aliphatic amines in sediment-dwelling organisms. canada.ca However, information from an analogue compound, dimethyldioctadecylammonium (B77308) chloride (DODMAC), which has a similar structure (2xC16-18 alkyl chains), provides some insight. canada.ca
Table 3: Bioaccumulation Findings for an Analogue in Sediment-Dwelling Organisms
| Test Organism | Analogue Substance | Key Finding |
|---|
Ecotoxicological Impact Assessments
Aquatic Ecotoxicity of Amines, di-C14-18-alkylmethyl and Related Compounds
Long-chain aliphatic amines have been shown to be toxic to aquatic organisms at low concentrations. canada.ca Their primary mode of action is often considered to be non-specific narcosis, which involves the disruption of cell membranes. canada.ca However, some studies suggest that more reactive mechanisms may also be involved. canada.ca
Studies on the effects of long-chain aliphatic amines on fish have demonstrated both acute and chronic toxicity. Acute toxicity, typically measured as the 96-hour median lethal concentration (LC50), varies depending on the specific amine and the fish species. canada.ca For instance, a study on "Amines, N-tallow alkyltrimethylenedi-, propoxylated" reported a 96-hour LC50 of 79 µg/L for Oncorhynchus mykiss (rainbow trout). europa.eu In a broader context, acute LC50 values for long-chain aliphatic amines in fish range from 80 to 25,500 µg/L in laboratory water and 256 to 9,300 µg/L in river water. canada.ca
Chronic toxicity, which assesses longer-term effects on endpoints like growth and reproduction, is also a significant concern. The early life stages of fish are often the most sensitive to chemical exposure. cefic-lri.org For some amines, chronic toxicity values can be significantly lower than acute values, indicating the potential for adverse effects even at very low environmental concentrations. canada.caunit.no For example, a study on MDEA found a Lowest Observed Effect Concentration (LOEC) of 0.5 mg/L in fish during chronic exposure. unit.no The acute-to-chronic ratio (ACR), which is the ratio of acute to chronic toxicity values, can be high for some amines, highlighting the importance of chronic toxicity data in risk assessment. cefic-lri.org
Table 1: Acute and Chronic Toxicity of Related Amines to Fish
| Chemical | Species | Endpoint | Value | Reference |
| Amines, N-tallow alkyltrimethylenedi-, propoxylated | Oncorhynchus mykiss | 96-h LC50 | 79 µg/L | europa.eu |
| Long-chain aliphatic amines | Fish | 96-h LC50 (Lab water) | 80 - 25,500 µg/L | canada.ca |
| Long-chain aliphatic amines | Fish | 96-h LC50 (River water) | 256 - 9,300 µg/L | canada.ca |
| MDEA | Fish | Chronic LOEC | 0.5 mg/L | unit.no |
This table is for illustrative purposes and includes data for related long-chain amines to provide context for the potential toxicity of this compound.
Aquatic invertebrates, such as daphnids, are crucial components of aquatic food webs and are often sensitive indicators of water quality. diva-portal.org Long-chain aliphatic amines have been found to be toxic to these organisms. For "Amines, N-tallow alkyltrimethylenedi-, propoxylated," a chronic study on Daphnia magna established a No Observed Effect Concentration (NOEC) of 3.2 µg/L. europa.eu Acute toxicity to invertebrates, such as the water flea, has been observed with LC50 concentrations for some amines ranging from 10 to 250 mg/L. unit.noscope-act.org
Microorganisms, including bacteria, play a vital role in nutrient cycling and decomposition in aquatic systems. Some amines have shown toxicity to aquatic bacteria. For example, the bacteria Vibrio fischeri was found to be the most sensitive species to MEA, with an LC50 of 6 mg/L. unit.no
Table 2: Toxicity of Related Amines to Aquatic Invertebrates and Microorganisms
| Chemical | Species | Endpoint | Value | Reference |
| Amines, N-tallow alkyltrimethylenedi-, propoxylated | Daphnia magna | Chronic NOEC | 3.2 µg/L | europa.eu |
| MEA, AMP, PIPA | Daphnia magna | LC50 | 10 - 250 mg/L | scope-act.org |
| MEA | Vibrio fischeri | LC50 | 6 mg/L | unit.no |
This table is for illustrative purposes and includes data for related long-chain amines to provide context for the potential toxicity of this compound.
Algae and cyanobacteria are primary producers in aquatic ecosystems, forming the base of the food web. researchgate.net The toxicity of long-chain amines to these organisms has been documented. For "Amines, N-tallow alkyltrimethylenedi-, propoxylated," the 72-hour median effective concentration (ErC50) for the algae Pseudokirchneriella subcapitata was 28 µg/L, with a NOEC of 9.8 µg/L. europa.eu Research on other long-chain amines has shown that toxicity can increase with the length of the alkyl chain. researchgate.net For some nitrosamines, which can be degradation products of amines, the most toxic effect was observed in algae with a LOEC of 0.025 mg/L for NDMA. unit.noeuropa.eu
Table 3: Toxicity of Related Amines to Algae
| Chemical | Species | Endpoint | Value | Reference |
| Amines, N-tallow alkyltrimethylenedi-, propoxylated | Pseudokirchneriella subcapitata | 72-h ErC50 | 28 µg/L | europa.eu |
| Amines, N-tallow alkyltrimethylenedi-, propoxylated | Pseudokirchneriella subcapitata | NOEC | 9.8 µg/L | europa.eu |
| NDMA (Nitrosamine) | Algae | LOEC | 0.025 mg/L | unit.no |
This table is for illustrative purposes and includes data for related long-chain amines and a degradation product to provide context for the potential toxicity of this compound.
Several factors can influence the aquatic toxicity of "this compound" and related compounds. numberanalytics.com The concentration of the substance is a primary determinant of its toxic effect. epa.gov Water chemistry parameters such as pH, hardness, and the presence of dissolved organic matter can also play a significant role. researchgate.netnumberanalytics.com Long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels, which influences their interaction with biological membranes and their tendency to adsorb to suspended solids and sediments. canada.ca The bioavailability of these amines, and thus their toxicity, can be affected by their partitioning between the water column and particulate matter. numberanalytics.com
Toxicity to Sediment-Dwelling Organisms
Due to their tendency to sorb to organic matter, long-chain aliphatic amines can accumulate in sediments, posing a risk to benthic organisms. canada.caecetoc.org Toxicity to sediment-dwelling organisms is a key consideration in the environmental risk assessment of these substances. epa.gov Chronic no-effect sediment toxicity values for long-chain aliphatic amines have been reported to range from 11 to over 2030 mg/kg dry weight. canada.ca It is assumed that the potential for bioaccumulation in sediment-dwelling organisms is high for aliphatic amines with alkyl chains of C14 and longer. canada.ca The equilibrium partitioning theory suggests that the toxicity in sediments can be related to the concentration of the chemical in the pore water. ecetoc.org
Toxicity to Terrestrial Organisms (e.g., Soil-Dwelling Invertebrates)
The release of "this compound" to the terrestrial environment can occur through various pathways, including the application of biosolids from wastewater treatment plants to land. canada.ca These compounds have the potential to cause adverse effects in soil-dwelling organisms. canada.ca For long-chain aliphatic amines, the lowest statistically derived toxicity value in a terrestrial toxicity dataset was an EC25 of 52 mg/kg dry weight for rapeseed (shoot length). canada.ca Studies on short aliphatic protic ionic liquids have shown that toxicity to terrestrial plants and soil microbial functions can vary, with some compounds being described as nontoxic at certain concentrations. nih.gov The toxicity was observed to increase with the complexity of the molecule, such as the length and branching of the aliphatic chain. nih.gov
Mode and Mechanism of Ecotoxicological Action
The ecotoxicological effects of this compound, are primarily attributed to its nature as a long-chain aliphatic amine, which functions as a surface-active compound, or surfactant. canada.ca This characteristic dictates its interaction with biological organisms at a cellular level.
The principal mode of action for long-chain aliphatic amines is the disruption and damage of cell membranes. 76.12.170 As cationic surfactants, these molecules possess a positively charged hydrophilic head and a long hydrophobic tail. This structure facilitates their interaction with the negatively charged surfaces of cellular membranes, leading to a loss of membrane integrity and function. This disruption can result in cell lysis and, ultimately, toxicity to the organism.
The toxicity of these amines is influenced by several factors, notably the length of the alkyl chains. Research indicates that for primary, secondary, and dimethyl tertiary amines, toxicity to certain aquatic organisms, such as the algae Dunaliella parva and the crustacean Artemia salina, increases with the length of the carbon chain up to a certain point, after which it may level off or decrease. 76.12.170 Furthermore, the pH of the surrounding aquatic environment plays a crucial role, as it affects the ionization state of the amine and, consequently, its bioavailability and interaction with cell membranes. 76.12.170
The proposed pathway for the biodegradation of long-chain alkylamines in some aerobic bacteria involves a cleavage of the carbon-nitrogen bond to form an aldehyde, which is then further oxidized to a corresponding fatty acid. canada.canih.gov However, the persistence of these compounds can be a concern, as long-chain alkylamines with more than 14 carbon atoms may be less susceptible to microbial degradation. nih.gov
Ecological Risk Characterization and Derivation of Predicted No-Effect Concentrations (PNECs)
The ecological risk characterization for this compound, and other long-chain aliphatic amines involves a comprehensive assessment of their potential to cause adverse effects in various environmental compartments. canada.ca This process considers the substance's environmental distribution, persistence, bioaccumulation potential, and ecotoxicity. canada.ca
Experimental data have demonstrated that long-chain aliphatic amines can be harmful to aquatic, sediment-dwelling, and soil-dwelling organisms at low concentrations. canada.ca Due to their surfactant properties, these amines tend to partition from the water column to dissolved and particulate organic matter, eventually settling in the sediment. canada.ca While they are expected to degrade in aerobic sediments, their persistence can increase in anaerobic conditions. canada.cacanada.ca Notably, long-chain aliphatic amines with alkyl chains of 14 carbons or more are considered to meet the criteria for bioaccumulation. canada.cagazette.gc.ca
The derivation of Predicted No-Effect Concentrations (PNECs) is a key component of ecological risk assessment. nih.gov PNECs represent the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. nih.gov These values are typically derived by applying an assessment factor (AF) to the lowest reliable toxicity data, such as the No-Observed-Effect Concentration (NOEC) or the concentration causing an effect in 50% of the test population (EC50/LC50). researchgate.net
For long-chain aliphatic amines, a class-based approach is often taken for ecological assessment due to their similar physical-chemical properties and ecotoxicity. canada.caeuropa.eu In a Canadian screening assessment, a critical toxicity value (CTV) of 0.43 µg/L was identified from long-term toxicity data for a comparable long-chain amine. An assessment factor of 2 was applied to account for uncertainties in the mode of action, resulting in an aquatic PNEC of 0.22 μg/L. canada.ca This value is intended to be protective of all aquatic organisms from the effects of long-chain aliphatic amines. europa.eu
The risk is then characterized by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC. An RQ greater than 1 suggests a potential for ecological harm. researchgate.net
The following tables present ecotoxicity data for related long-chain amines, which inform the derivation of PNECs.
Ecotoxicity Data for Long-Chain Amines
| Test Organism | Substance | Endpoint | Value (µg/L) | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | Amines, N-tallow alkyltrimethylenedi-, propoxylated | LC50 (96h) | 79 | europa.eu |
| Daphnia magna (Water Flea) | Amines, N-tallow alkyltrimethylenedi-, propoxylated | NOEC (21d) | 3.2 | europa.eu |
| Pseudokirchneriella subcapitata (Green Algae) | Amines, N-tallow alkyltrimethylenedi-, propoxylated | ErC50 (72h) | 28 | europa.eu |
| Pseudokirchneriella subcapitata (Green Algae) | Amines, N-tallow alkyltrimethylenedi-, propoxylated | NOEC (72h) | 9.8 | europa.eu |
Derived Predicted No-Effect Concentrations (PNECs) for Long-Chain Amines
| Environmental Compartment | PNEC Value | Assessment Factor | Basis | Reference |
|---|---|---|---|---|
| Aquatic (Freshwater) | 0.22 µg/L | 2 | Based on a long-term NOEC of 0.43 µg/L for a long-chain amine | canada.ca |
| Aquatic (Freshwater) | 0.064 µg/L | 50 | Based on long-term NOEC data | europa.eu |
| Aquatic (Marine) | 0.006 µg/L | 500 | Based on long-term NOEC data | europa.eu |
| Soil | 2.5 mg/kg dw | - | - | europa.eu |
| Sewage Treatment Plant (STP) | 0.18 mg/L | 10 | - | europa.eu |
Human Health Risk Assessment and Toxicological Investigations
Exposure Pathways and Assessment in Human Populations
Humans can be exposed to "Amines, di-C14-18-alkylmethyl" through various means, including in the workplace, through the use of consumer products, and via environmental pathways.
Occupational Exposure Scenarios
Workers may come into contact with "this compound" during its production and processing. canada.ca Industrial activities such as its use as an intermediate in chemical manufacturing, in the formulation of polyol blends for polyurethane foam, as a flotation agent in iron ore extraction, in asphalt (B605645) emulsions, and as an anti-caking agent in fertilizers present potential exposure scenarios. canada.ca Dermal, ocular, and inhalation exposure can occur during manual or open processes like transfer, blending, quality control, and equipment maintenance. industrialchemicals.gov.au While no specific occupational exposure limits have been established for this compound, engineering controls such as exhaust ventilation and the use of personal protective equipment like gloves, face shields, and full suits are recommended to minimize exposure. industrialchemicals.gov.au76.12.170echemi.com
Consumer Product Exposure (e.g., Personal Care, Household Products)
"this compound" and its related structures, such as Dihydrogenated Tallow (B1178427) Methylamine, are utilized in a variety of consumer products. cosmileeurope.euontosight.ai These compounds function as antistatic agents, hair conditioning agents, surfactants, and emulsifiers in personal care products like shampoos and conditioners. industrialchemicals.gov.aucosmileeurope.euindustrialchemicals.gov.au They are also found in household products, for instance, as anti-static agents in fabric softeners. industrialchemicals.gov.au Consumer exposure is expected to primarily occur through dermal contact with these products. industrialchemicals.gov.au However, the concentrations of these chemicals in free base form in cosmetic products are not expected to be high, as these products are unlikely to have extreme pH levels. industrialchemicals.gov.auindustrialchemicals.gov.au
Environmental Exposure through Water and Soil Pathways
The release of "this compound" into the environment is a potential source of human exposure. canada.ca Releases can occur from industrial manufacturing and processing, with wastewater treatment systems being a primary route to water bodies. canada.ca The use of consumer products that are washed down the drain also contributes to their presence in wastewater. canada.ca Application of biosolids from wastewater treatment plants to land and the use of the chemical in fertilizer formulations can lead to soil contamination. canada.ca While the compound is expected to biodegrade, its presence in water and soil creates potential, albeit likely low-level, pathways for human exposure through these environmental media. canada.canih.gov
Health Effects Assessment of this compound and Related Structures
Toxicological studies are essential for understanding the potential health effects of "this compound." Research has focused on acute toxicity and its potential to cause dermal irritation and sensitization.
Acute Toxicity Studies (e.g., Oral Exposure)
Studies on "this compound" and similar long-chain dialkyl amines have demonstrated low acute toxicity following oral exposure in animal tests. industrialchemicals.gov.au For di-C14-18-alkyl amines, the median lethal dose (LD50) in rats was determined to be greater than 10,000 mg/kg of body weight. industrialchemicals.gov.au In a study where male albino rats were given single oral doses, signs of toxicity such as depression, ataxia, and mucoid diarrhea were observed only at the highest dose of 10,000 mg/kg. industrialchemicals.gov.au Similarly, for the related compound bis(hydrogenated tallow alkyl)methyl amines, the oral LD50 in rats was found to be greater than 15,000 mg/kg. industrialchemicals.gov.au
Interactive Data Table: Acute Oral Toxicity of this compound and Related Compounds
| Chemical | Test Animal | LD50 (mg/kg bw) | Observed Effects at High Doses |
| This compound | Rat | >10,000 industrialchemicals.gov.au | Depression, ataxia, mucoid diarrhea industrialchemicals.gov.au |
| Bis(hydrogenated tallow alkyl)methyl amines | Rat | >15,000 industrialchemicals.gov.au | No macroscopic abnormalities at necropsy industrialchemicals.gov.au |
| Di-C12-18-alkyl amines | Rat | >2,000 industrialchemicals.gov.au | Piloerection, curved position, non-coordinated behavior industrialchemicals.gov.au |
Dermal Irritation and Sensitization Potential
The potential for "this compound" to cause skin irritation and sensitization has been investigated. Based on available data and by reading across from similar long-chain dialkyl methylamines, the chemical is considered to be mildly irritating to the skin. industrialchemicals.gov.au One study on a related substance showed severe erythema and slight edema after a four-hour exposure, with the skin appearing rough, dry, swollen, whitened, and hardened. industrialchemicals.gov.au However, another assessment suggests that based on available information, it is not classified for skin corrosion or irritation. chempoint.com There is limited specific data on the skin sensitization potential of "this compound" itself. cir-safety.org However, for a structurally similar substance, no skin sensitization was observed in guinea pigs. regulations.gov
Sub-chronic and Chronic Toxicity Studies
Limited data is available for the sub-chronic and chronic toxicity of di-C14-18-alkylmethyl amines. However, studies on structurally related dialkyl amines provide some insight. Based on the available data from animal studies, these chemicals are not considered to cause serious health effects following repeated oral exposure. industrialchemicals.gov.au
In a subacute oral gavage study, non-pregnant female New Zealand White rabbits were administered distearylmethylamine at various dose levels for 13 days, followed by a 10-day observation period. industrialchemicals.gov.au Signs of respiratory distress were observed in two animals at the lowest dose groups but were concluded to be unrelated to the treatment. industrialchemicals.gov.au
A study on di-C14-18-alkyl amines administered to male albino rats as a single oral dose showed signs of toxicity at the highest dose, including depression, altered reflexes, and respiratory changes. industrialchemicals.gov.au However, chronic oral toxicity studies for dimethylbenzylamine were not available. The OECD Guideline for Testing of Chemicals, TG 413, outlines a 90-day subchronic inhalation toxicity study design, which could be applicable for further investigation of these compounds. oecd.orgoecd.org
Genotoxicity and Mutagenicity Evaluations
Bacterial Reverse Mutation Assays
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds by testing their ability to induce mutations in bacteria. wikipedia.orgeurofins.com.au This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. wikipedia.org The assay measures the reversion of these mutant strains to a prototrophic state, allowing them to grow on a histidine-free medium. wikipedia.org
For the di-C14-18-alkyl amines group, bacterial reverse mutation tests have been conducted. researchgate.net Studies on Amines, di-C14-C18-alkyl, and their nitrone and oxime derivatives have shown no cause for concern for genotoxicity in bacterial reverse mutation tests. researchgate.net The OECD 471 Guideline for the Testing of Chemicals provides a standard protocol for conducting this assay. eurofins.com.au The test can distinguish between direct-acting mutagens and those that require metabolic activation.
In vitro Mammalian Chromosome Aberration Tests
The in vitro mammalian chromosome aberration test is designed to identify substances that cause structural changes to chromosomes in cultured mammalian cells. nih.govepa.govoecd.org These tests are a crucial component of genotoxicity screening, as chromosomal mutations are linked to various human genetic diseases and cancer. epa.gov
For the di-C14-18-alkyl amines group, in vitro mammalian chromosome aberration tests have been performed on Amines, di-C14-C18-alkyl, and their corresponding nitrone derivatives. researchgate.net These studies are part of a larger assessment that concluded the substance does not raise a concern for genotoxicity. researchgate.net The test involves exposing cultured mammalian cells, such as human peripheral blood lymphocytes, to the test substance and then examining metaphase cells for chromosomal aberrations. nih.govspringernature.com It is important to control experimental conditions to avoid false-positive results that can arise from factors like changes in pH or osmolality. fda.gov
Unscheduled DNA Synthesis Studies
Unscheduled DNA synthesis (UDS) is a process of DNA synthesis that occurs outside of the normal S-phase of the cell cycle and is indicative of DNA repair mechanisms, particularly nucleotide excision repair (NER). nih.govnih.gov The UDS assay is a functional test that measures the ability of a cell to perform global genomic NER by quantifying the incorporation of labeled thymidine (B127349) into DNA following damage. nih.gov
For the dialkyl methyl amines group, an unscheduled DNA synthesis test was conducted on bis(hydrogenated tallow alkyl)methyl amines in rat hepatocytes, which yielded negative results. industrialchemicals.gov.au This suggests that under the tested conditions, the substance did not induce DNA damage that would trigger the UDS repair mechanism. industrialchemicals.gov.au
Concerns Regarding Nitrosamine (B1359907) and Nitramine Formation
A significant concern with secondary and tertiary amines is their potential to form N-nitrosamines and N-nitramines, which are known to be carcinogenic. ccsnorway.comresearchgate.net This formation can occur when amines react with nitrosating agents like nitrites, which can be present in the environment or formed under certain conditions. researchgate.net
Secondary amines, such as the parent structures of di-C14-18-alkylmethyl amines, are considered important precursors for stable nitrosamines. ccsnorway.com The risk of nitrosamine formation is generally considered to be higher for secondary amines compared to primary or tertiary amines. ccsnorway.com While tertiary amines can also form nitrosamines, the reaction is typically slower. usp.orgfreethinktech.com The formation of N-nitrosamines from tertiary amines has been observed and is a subject of ongoing research. nih.govnih.gov
Nitramines can also be formed from primary, secondary, or tertiary amines. sci-hub.st While information on nitramine carcinogenicity is more limited than that for nitrosamines, they are also considered to have carcinogenic potential. gassnova.no The formation of both nitrosamines and nitramines is influenced by various factors, including the structure of the amine and the presence of other chemicals that can catalyze or inhibit the reactions. researchgate.net
Mechanisms of Toxicity and Structure-Activity Relationships for Human Health
The toxicity of long-chain alkylamines is closely linked to their chemical structure. industrialchemicals.gov.au The most relevant functional group for considering toxicity is the tertiary amine group, which is strongly basic. industrialchemicals.gov.au
Structure-activity relationship (SAR) analyses indicate that the toxicity of primary, secondary, and dimethyl tertiary amines generally increases with increasing alkyl chain length, up to a certain point. tandfonline.comresearchgate.net However, tertiary amines with equally long carbon chains tend to be less toxic than other classes of amines, with toxicity decreasing as the chain length increases. researchgate.net
The mechanism of toxicity for aromatic amines often involves metabolic activation, particularly N-oxidation of the amino group to form aryl-N-hydroxylamines. nih.gov While di-C14-18-alkylmethyl amines are aliphatic, the reactivity of the amine group is still a key factor in their biological activity. The long, bulky alkylamine substituent is a feature of some compounds that interact with adrenergic receptors, and the conformation of this chain can influence the biological effect. nih.gov For long-chain aliphatic amines, those with alkyl chains of C14 and longer have a high potential to bioaccumulate.
Overall Risk Characterization and Management Recommendations for Human Health
Toxicological Profile Summary
The toxicological database for "this compound" and structurally related long-chain aliphatic amines indicates a low potential for systemic toxicity. The key findings from various toxicological investigations are summarized below.
Acute Toxicity
The acute oral toxicity of "this compound" is low. Animal studies have demonstrated a high median lethal dose (LD50), suggesting that a large amount of the substance would be required to cause acute toxic effects.
| Toxicity Endpoint | Species | Route | Result | Reference |
| Acute Oral LD50 | Rat | Oral | >5000 mg/kg bw | industrialchemicals.gov.au |
bw: body weight
Irritation and Sensitization
Studies on human volunteers and animals have shown that "this compound" and its related compounds are not significant skin irritants at concentrations found in consumer products. industrialchemicals.gov.au There is also no evidence to suggest that these amines are skin sensitizers. industrialchemicals.gov.au
| Endpoint | Species | Concentration | Result | Reference |
| Skin Irritation | Human | 1.0% and 2.0% w/v aqueous dispersion | Little to no irritation | industrialchemicals.gov.au |
| Skin Sensitization | Guinea Pig | Not specified | Not expected to be a sensitizer | industrialchemicals.gov.au |
w/v: weight/volume
Genotoxicity
A range of in vitro studies have been conducted on "Amines, di-C14-18-alkyl" and its derivatives to assess their potential to cause genetic mutations. The available data indicate that these substances are not genotoxic. industrialchemicals.gov.auresearchgate.netnih.gov
| Test Type | Test System | Result | Reference |
| Bacterial Gene Mutation Test | Salmonella typhimurium | Negative | researchgate.netnih.gov |
| In Vitro Mammalian Chromosome Aberration Test | Not specified | Negative | researchgate.netnih.gov |
Reproductive and Developmental Toxicity
| Endpoint | Species | NOAEL | Basis | Reference |
| Developmental Toxicity | Rabbit | 50 mg/kg bw/day | Maternal toxicity at 250 mg/kg bw/day | industrialchemicals.gov.au |
NOAEL: No-Observed-Adverse-Effect Level
Risk Characterization
The risk to human health is a function of both the hazard of a substance and the level of exposure. For "this compound," the hazard potential is low for acute toxicity, genotoxicity, and reproductive toxicity. While some related amines can be irritating at high concentrations, the levels present in consumer products like fabric softeners and cosmetics are not expected to cause adverse effects. industrialchemicals.gov.auontosight.ai
The Canadian government's assessment of long-chain aliphatic amines, which includes "this compound," concluded that these substances are of low concern to human health at current levels of exposure. canada.ca However, due to concerns about their environmental impact, particularly their potential for bioaccumulation in aquatic organisms, they have been proposed for addition to the List of Toxic Substances under the Canadian Environmental Protection Act, 1999, to allow for the implementation of risk management measures focused on environmental releases. researchgate.netcanada.ca
Management Recommendations for Human Health
Based on the low human health risk profile, the current risk management measures are generally considered adequate to protect the public and workers. industrialchemicals.gov.au However, the following recommendations are made to ensure continued safety:
Adherence to Existing Regulations: Continued compliance with regulations such as the Poisons Standard (SUSMP) in Australia, which classifies amines for use as curing agents for epoxy resins under Schedule 5, is recommended. industrialchemicals.gov.au This schedule requires cautionary labeling for substances with a low potential for causing harm. industrialchemicals.gov.au
Cosmetic Use Restrictions: For cosmetic products, adherence to restrictions such as those outlined in the EU Cosmetics Regulation is advised. This includes not using trialkylamines with nitrosating systems to prevent the formation of potentially carcinogenic nitrosamines. industrialchemicals.gov.au
Workplace Health and Safety: Employers should continue to comply with workplace health and safety legislation to protect workers who may be exposed to higher concentrations of the substance during manufacturing and formulation. This includes the use of appropriate personal protective equipment.
Environmental Release Reduction: While not a direct human health risk, measures to minimize the release of long-chain aliphatic amines into the environment are encouraged to address ecological concerns. researchgate.netcanada.ca
Analytical Methodologies for Detection and Quantification
Techniques for Measuring Amines, di-C14-18-alkylmethyl in Environmental Matrices (Water, Soil, Sediment)
The analysis of long-chain aliphatic amines like those in this compound from environmental samples typically involves a multi-step process encompassing sample extraction, clean-up, and instrumental analysis. Chromatographic techniques are the cornerstone of these analyses, often coupled with mass spectrometry for sensitive and selective detection.
Sample Preparation: The initial step involves extracting the amines from the environmental matrix. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique. ugent.be Sorbents such as C18 or polymeric materials can be used to retain the amines from the water sample, after which they are eluted with an appropriate solvent. ugent.be For solid matrices like soil and sediment, solvent extraction techniques are employed. These can include traditional methods like Soxhlet extraction or more modern approaches such as ultrasonic extraction (USE) or accelerated solvent extraction (ASE), which offer reduced solvent consumption and extraction times. nih.govmdpi.com
Clean-up: Following extraction, a clean-up step is often necessary to remove interfering compounds from the sample matrix. This is particularly important for complex samples like soil and sediment. Solid-phase extraction can also serve as a clean-up method. For instance, a multi-column SPE approach using different sorbents like diatomaceous earth, propylsulfonic acid, and octadecylsilane (B103800) (C18) has been shown to be effective for isolating amines from complex samples. nih.gov
Instrumental Analysis: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary instrumental techniques for the analysis of long-chain amines.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and high boiling points of long-chain amines, derivatization is often required to improve their chromatographic behavior and thermal stability. h-brs.deresearchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatization strategy. h-brs.deresearchgate.net The derivatized amines can then be separated on a capillary GC column and detected with high sensitivity and selectivity using a mass spectrometer (MS). h-brs.de
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC analysis. For aliphatic amines, HPLC is often used with pre-column derivatization to enhance detection, especially when using fluorescence or UV-Vis detectors. nih.govgoogle.com Derivatizing agents that introduce a chromophore or fluorophore into the amine molecule significantly improve sensitivity. nih.gov HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool that often does not require derivatization, providing high selectivity and sensitivity for the direct analysis of these amines. researchgate.netnih.gov
The following table summarizes typical analytical approaches for long-chain amines in environmental matrices, which are applicable to this compound.
| Technique | Matrix | Sample Preparation | Derivatization | Detection | Key Findings |
| GC-MS | Water, Soil | Solvent Extraction, SPE | Trifluoroacetic anhydride (TFAA) | Mass Spectrometry | Effective for identification and quantification of individual amine congeners. |
| HPLC-FLD | Water, Soil | SPE, Liquid-Liquid Extraction | Fluorogenic reagents (e.g., FBQCA) | Fluorescence Detection | High sensitivity for trace-level detection. |
| LC-MS/MS | Water, Sediment | SPE, Ultrasonic Extraction | Often not required | Tandem Mass Spectrometry | High selectivity and specificity, minimizing matrix interference. |
Analytical Methods for Detection in Consumer Products and Industrial Formulations
The analysis of this compound in consumer products and industrial formulations presents its own set of challenges due to the complex and varied nature of these product matrices. These products can include cosmetics, detergents, and corrosion inhibitors. google.comresearchgate.net
Extraction and Clean-up: The extraction method is highly dependent on the product matrix. For liquid products like detergents or formulations in organic solvents, a simple dilution may be sufficient. For more complex matrices, such as creams or waxes, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the amines. scispace.com The choice of extraction solvent is critical to ensure efficient recovery of the target analytes while minimizing the co-extraction of interfering substances.
Analytical Techniques: Similar to environmental analysis, GC-MS and HPLC are the preferred techniques.
Gas Chromatography (GC): For quality control and identification purposes in industrial formulations, GC with a flame ionization detector (FID) can be used. h-brs.de Derivatization is typically employed to improve peak shape and resolution. researchgate.net For more complex consumer products where trace levels and potential degradation products are of interest, GC-MS provides greater sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): HPLC with UV, diode array (DAD), or mass spectrometric detection is widely used. For quantitative analysis in drug formulations, a derivatization HPLC-DAD method has been shown to have good specificity and sensitivity. google.com LC-MS/MS is particularly valuable for analyzing complex mixtures in consumer products, as it can often separate and quantify the target amines without extensive sample clean-up.
The following table outlines analytical methods applicable to the detection of long-chain amines in product formulations.
| Technique | Product Type | Sample Preparation | Detection | Typical Application |
| GC-FID | Industrial Formulations | Dilution, Derivatization | Flame Ionization | Quality control, Purity assessment |
| HPLC-DAD | Pharmaceuticals, Cosmetics | Liquid-Liquid Extraction, Derivatization | Diode Array | Quantification of active ingredients |
| LC-MS/MS | Consumer Products | Dilution, SPE | Tandem Mass Spectrometry | Trace analysis, Identification of homologues |
Method Validation and Quality Assurance in Chemical Analysis
Method validation is a critical component of analytical chemistry to ensure that a chosen method is fit for its intended purpose. europa.eu For the analysis of this compound, a comprehensive validation process is essential to generate reliable and reproducible data. impactfactor.org
The key parameters for method validation include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. europa.eu This is particularly important for complex matrices and is often demonstrated by the absence of interferences at the retention time of the analyte in blank samples.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy and Recovery: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The recovery is the percentage of the true concentration that is measured. nih.gov
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. google.com
Quality Assurance (QA): A robust quality assurance program is necessary for the ongoing monitoring of method performance. This includes the regular analysis of quality control (QC) samples, such as certified reference materials (CRMs), when available, and fortified samples. europa.euzalf.de Participation in inter-laboratory comparison studies is also a valuable tool for assessing laboratory performance and ensuring the comparability of results.
The following table provides representative validation parameters for the analysis of aliphatic amines using chromatographic methods.
| Parameter | Typical Value/Range | Significance |
| Linearity (r²) | >0.99 | Indicates a strong correlation between concentration and response. |
| Recovery | 80-120% | Demonstrates the efficiency of the extraction and analysis process. |
| Precision (RSD) | <15% | Shows the reproducibility of the method. |
| LOD | ng/L to µg/L range | Defines the sensitivity of the method for trace detection. |
| LOQ | ng/L to µg/L range | The lowest concentration that can be reliably measured. |
This table presents generalized validation data for analytical methods for aliphatic amines. Specific values can vary depending on the analyte, matrix, and instrumentation.
Regulatory Science and Environmental Management Strategies
International and National Regulatory Status and Inventories
The regulatory status of "Amines, di-C14-18-alkylmethyl" varies across different jurisdictions, with several key international bodies and national agencies establishing guidelines for its use and management.
REACH Regulation (EU)
In the European Union, "this compound" is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), identifying it as a phase-in substance under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu This designation requires manufacturers and importers to register the substance with the European Chemicals Agency (ECHA). As of early 2012, there was an intention to register "this compound" by the 2013 deadline. cirs-group.com However, a 2013 ECHA list indicated that the substance had not been registered by the May 31, 2013, deadline, despite the initial intention. repre.net
It is also identified by the SDA (Soap and Detergent Association) Substance Name: C14-C18 dialkyl methyl amine. europa.eu Many long-chain aliphatic amines are registered under REACH. canada.ca
Canadian Environmental Protection Act (CEPA) Framework
Under the Canadian Environmental Protection Act, 1999 (CEPA), "this compound" is listed on the Domestic Substances List (DSL). canada.ca This substance falls within the broader category of long-chain aliphatic amines which have been subject to screening assessments under the Chemicals Management Plan. canada.ca
A draft screening assessment in March 2021 proposed that long-chain aliphatic amines, as a class, are harmful to the environment. canada.ca This is because they are entering or may enter the environment in quantities or concentrations that could have an immediate or long-term harmful effect on the environment or its biological diversity. canada.ca Specifically, long-chain aliphatic amines with alkyl chains of C14 and longer are considered to have a high potential for bioaccumulation in aquatic organisms. canada.ca
Releases of these substances into the Canadian environment are anticipated during manufacturing, formulation, and industrial use. canada.ca In response to these concerns, the Canadian government has been gathering information to inform risk assessment and potential risk management actions. gazette.gc.ca A notice was issued under section 71 of CEPA, requiring persons who manufacture or import the substance in certain quantities or use it in specific applications to provide information to the Minister of the Environment. gazette.gc.ca The data collected will help in making decisions on further prioritization, risk assessment, and the need for control measures. gazette.gc.ca
Australian Industrial Chemicals Introduction Scheme (AICIS) and IMAP Assessments
In Australia, "this compound" is listed on the Australian Inventory of Chemical Substances (AICS). The chemical has been evaluated under the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), the predecessor to the Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.au
US Environmental Protection Agency (EPA) Guidelines
In the United States, "this compound" is listed on the Toxic Substances Control Act (TSCA) Inventory. industrialchemicals.gov.au It was included in the High Production Volume (HPV) Challenge Program, which gathers health and environmental effects data on chemicals produced or imported in large quantities. epa.gov The substance is part of the "Fatty Nitrogen Derived Amines" category. industrialchemicals.gov.au The EPA uses models like ECOSAR to estimate the acute toxicity of such chemicals to aquatic organisms. cir-safety.org
The following table provides a summary of the regulatory status of "this compound" in different regions.
| Regulatory Body | Framework/Inventory | Status/Designation |
| European Chemicals Agency (ECHA) | EINECS / REACH | Phase-in substance; Intention to register was indicated, but not completed by the 2013 deadline. europa.eucirs-group.comrepre.net |
| Environment and Climate Change Canada / Health Canada | CEPA / Domestic Substances List (DSL) | Listed on DSL; Assessed as part of the long-chain aliphatic amines group, which is proposed to be harmful to the environment. canada.cacanada.ca |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | AICS / IMAP | Listed on AICS; Considered commercially inactive for industrial use. industrialchemicals.gov.auindustrialchemicals.gov.au |
| US Environmental Protection Agency (EPA) | TSCA / HPV Challenge Program | Listed on TSCA Inventory; Included in the HPV Challenge Program as part of the Fatty Nitrogen Derived Amines category. industrialchemicals.gov.auindustrialchemicals.gov.auepa.gov |
Risk Management Strategies and Exposure Reduction Measures
Given the potential environmental risks associated with "this compound" and related long-chain aliphatic amines, various risk management strategies and exposure reduction measures are considered, particularly focusing on industrial releases.
Best Management Practices for Industrial Releases
For industrial facilities using long-chain aliphatic amines, including "this compound," the implementation of best management practices is crucial to minimize their release into the aquatic environment. canada.ca These practices are part of a broader risk management approach that may include both regulatory and non-regulatory controls. canada.ca
Key industrial activities that are sources of potential release include:
Production and processing of the amines. canada.ca
Use as intermediates in chemical manufacturing. canada.ca
Application in polyurethane foam production. canada.ca
Use as flotation agents in mining operations. canada.ca
Formulation of asphalt (B605645) emulsions. canada.ca
Use as anti-caking agents in fertilizers. canada.ca
To mitigate these releases, the following measures are recommended:
Containment and Collection: In case of a spill, it is essential to stop the leak if it can be done without risk. lupinsys.com The spilled material should be contained and collected using non-combustible, absorbent materials like sand, earth, or vermiculite. lupinsys.com
Wastewater Treatment: Wash spillages into an effluent treatment plant or dispose of them via a licensed waste disposal contractor. lupinsys.com It is critical to prevent the entry of the substance into sewers, water courses, and confined areas. lupinsys.com
Monitoring: Facilities should monitor their releases of the substance to air, water, and land. gazette.gc.ca
The following table outlines some of the key industrial uses and recommended risk management practices for "this compound".
| Industrial Use | Potential Release Source | Recommended Risk Management Practice |
| Chemical Intermediate | Production and processing | Implementation of best management practices to reduce releases to the aquatic environment. canada.ca |
| Corrosion Inhibitor, Foam Stabilizer, Emulsifier | Industrial formulation and use | Containment of spills and proper disposal of waste materials. industrialchemicals.gov.aulupinsys.com |
| Anti-caking agent in fertilizers | Formulation and application | Minimizing releases to water from industrial facilities. canada.ca |
| Petrochemical Industry (Lubricating Oil Additive) | Spills and leaks | Stop leaks, contain spills with absorbent material, and prevent entry into waterways. lupinsys.com |
| Fabric Softeners (Anti-static agent) | Consumer use and disposal | While not an industrial release, this contributes to the overall environmental load and is considered in risk assessments. industrialchemicals.gov.au |
Wastewater Treatment System Efficacy and Removal Efficiencies
The compound "this compound" is part of the broader category of long-chain aliphatic amines which are subject to environmental assessment due to their potential release into aquatic ecosystems. canada.caontosight.ai A primary pathway for these substances to enter the environment is through wastewater from industrial processes and domestic "down-the-drain" products. canada.cacanada.ca Consequently, the effectiveness of wastewater treatment systems in removing these amines is a critical factor in managing their environmental impact.
Research and regulatory assessments have demonstrated high removal efficiency for long-chain aliphatic amines in conventional wastewater treatment plants (WWTPs). Specifically, studies utilizing continuous activated sludge tests with both industrial and municipal wastewater have been conducted to determine the removal rates. canada.cacanada.ca These tests, which are part of the risk assessment framework described in European Union guidelines, measured the removal of analogous long-chain amines like tallow (B1178427) amine and cocoamine. canada.cacanada.ca
The findings indicate a significant reduction of these substances during the treatment process.
Table 1: Reported Removal Efficiency of Long-Chain Aliphatic Amines in Wastewater Treatment Systems
| Test Type | Wastewater Source | Substance Type | Reported Removal Efficiency (%) | Source |
|---|---|---|---|---|
| Continuous Activated Sludge Test | Industrial/Municipal | Tallow amine, Cocoamine (Analogues for long-chain aliphatic amines) | 96 - 99.98 | canada.cacanada.ca |
These high removal rates are crucial, as long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels and tend to adsorb to dissolved and suspended solids in the aquatic environment. canada.ca While many chemicals of emerging concern can pass through WWTPs, the properties of these amines facilitate their removal in systems like activated sludge processes. canada.caslu.se Industrial facilities that use or manufacture these amines are often required to have on-site or discharge to municipal wastewater treatment plants capable of handling such chemical loads. environmentclearance.nic.in Despite the high removal efficiency, the sheer volume of products containing these amines that are released down the drain from consumer use remains a point of consideration for environmental risk management. canada.caacs.org
Guidelines for Safe Handling and Use in Commercial and Domestic Settings
Given their chemical nature, safe handling practices for "this compound" and related long-chain aliphatic amines are well-established to protect workers and consumers. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA), the Occupational Safety and Health Administration (OSHA), and the National Institute for Occupational Safety and Health (NIOSH) provide frameworks and guidelines for the safe management of these substances. ontosight.aiontosight.ai
Commercial and Industrial Settings: In workplaces, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is recommended to minimize exposure. 76.12.170 Engineering controls are the first line of defense and include providing adequate exhaust ventilation to keep airborne concentrations of vapors below occupational exposure limits. 76.12.170 Eyewash stations and safety showers should also be readily accessible in areas where the chemical is handled. 76.12.170
Specific guidance on PPE is often provided in Safety Data Sheets (SDS).
Table 2: Recommended Personal Protective Equipment (PPE) for Handling "this compound"
| Protection Type | Recommended Equipment | Rationale/Specification | Source |
|---|---|---|---|
| Eye/Face Protection | Splash goggles, Face shield | To prevent contact with eyes, as the substance can cause eye burns. | 76.12.170 |
| Skin Protection | Gloves, Boots, Full suit | To prevent skin contact, as the substance can cause skin burns. Clothing should be washed before reuse and shoes cleaned thoroughly. | 76.12.170 |
| Respiratory Protection | Appropriate respirator | To be used when ventilation is inadequate to prevent inhalation of vapors or mists. | 76.12.170 |
Standard worker health and safety requirements are generally considered to provide an appropriate level of protection. industrialchemicals.gov.au
Domestic Settings: For consumer products containing "this compound," such as fabric softeners, the primary guideline for safe use is to follow the instructions on the product label. industrialchemicals.gov.au These products are formulated for specific uses, and the concentration of the chemical is typically low. industrialchemicals.gov.au The EU Cosmetics Regulation, for example, sets restrictions on the use of certain amines in cosmetic products to ensure consumer safety. industrialchemicals.gov.au
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling Approaches for Mechanistic Insights
Computational chemistry and molecular modeling provide powerful, atom-level insights into how molecules like Amines, di-C14-18-alkylmethyl behave and interact with biological systems. springer.com These theoretical methods can elucidate reaction mechanisms, predict molecular properties, and explain the basis of a chemical's activity, complementing experimental data. mdpi.comfrontiersin.org
For amines, computational approaches such as Density Functional Theory (DFT) have been used to study reaction pathways, such as the steps involved in deamination. frontiersin.org Such studies calculate the energy barriers for different reaction steps, identifying the most likely mechanism. For instance, research on reductive deamination has shown that the key rate-determining step is the silylation of an amine-silane complex. frontiersin.org
Another area of investigation for amine-containing molecules is understanding their fluorescence properties through mechanisms like Twisted Intramolecular Charge Transfer (TICT). mdpi.com While not directly a toxicological mechanism, these studies showcase how molecular modeling can explain the excited-state behavior of molecules, which is governed by structural changes like the twisting of an amine group. mdpi.com These detailed mechanistic understandings are fundamental to building more accurate predictive models for toxicity and reactivity. nih.govucl.ac.be
Identification and Prioritization of Knowledge Gaps in Current Research
Despite their industrial use, significant knowledge gaps exist for long-chain aliphatic amines, including this compound. canada.cacanada.ca Identifying and prioritizing these gaps is essential for focusing future research efforts and ensuring robust risk assessments and management strategies. uu.nl
Regulatory assessments, such as those conducted by Environment and Climate Change Canada, have highlighted specific areas where more data is needed. canada.cacanada.ca These gaps often relate to the environmental fate and ecotoxicity of these substances, as well as their presence and concentration in the environment resulting from various industrial uses. canada.ca
| Research Area | Identified Knowledge Gap | Priority & Rationale |
| Ecotoxicity | Empirical data on chronic toxicity to aquatic and sediment-dwelling organisms. | High: Chronic exposure is a realistic scenario, and current risk assessments often rely on modeled data which has inherent uncertainty. canada.ca |
| Environmental Fate | Biodegradation kinetics in different environmental compartments (water, soil, sediment). ecetoc.org | High: Understanding persistence is key to assessing long-term environmental risk. |
| Exposure | Data on concentrations in industrial effluents, particularly from uses in polyurethane foam production, mineral extraction, and asphalt (B605645) emulsions. canada.ca | High: Accurate exposure information is needed to refine risk characterizations and implement effective risk management. |
| Human Health | Data on potential for skin sensitization for specific long-chain amines. industrialchemicals.gov.au | Medium: While some data exists for analogues, substance-specific data would reduce uncertainty. |
| Analogues | Impact of varying alkyl chain lengths and unsaturation on toxicity and environmental fate. industrialchemicals.gov.au | Medium: Validates the read-across approach used in assessments and refines the understanding of the entire chemical class. canada.ca |
This table is interactive. Users can sort and filter the data.
To address these gaps, Canadian authorities have planned data collection initiatives, including surveys to gather more information on the use patterns and environmental release of these amines. canada.ca
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgscispace.commdpi.com Developing sustainable synthesis routes for amines is an active area of research, driven by the need to reduce the environmental footprint of the chemical industry. rsc.orgnih.gov
The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for this effort. acs.org
This table is interactive. Users can sort and filter the data.
Research into amine synthesis now explores pathways like the reductive amination of biomass-derived aldehydes and ketones and the use of novel catalytic systems that operate under milder conditions. mdpi.com The use of DESs as both solvents and co-catalysts in reactions like the Ullman or Chan-Evans-Lam amination represents a promising sustainable approach. mdpi.com
Innovation in Remediation Technologies for Environmental Contamination
Should environmental contamination with substances like this compound occur, effective remediation technologies are required to mitigate the impact. journalajee.com Innovation in this field focuses on developing cost-effective, efficient, and environmentally friendly methods to remove pollutants from soil and water. nih.govresearchgate.net Given that amines can be toxic to aquatic life, preventing their entry into and removing them from water bodies is a priority. ontosight.aiontosight.ai
Remediation techniques can be broadly categorized as in-situ (treatment in place) or ex-situ (removal and treatment elsewhere). jrte.org
| Technology | Description | Applicability to Amines |
| Bioremediation | Uses microorganisms to break down organic contaminants. Can involve stimulating existing microbes (biostimulation) or adding specialized ones (bioaugmentation). researchgate.net | Potentially effective, as amines are organic compounds. The long alkyl chains may affect degradation rates. |
| Phytoremediation | Uses plants to absorb, contain, or degrade contaminants. It is a low-cost, "green" technology suitable for large areas with low to moderate contamination. nih.govjrte.org | May be applicable for immobilizing or slowly degrading amines in soil and shallow water. |
| Adsorption | Employs materials with high surface area, like activated carbon, to bind and remove contaminants from water or air. researchgate.netjrte.org | Highly effective for removing dissolved organic compounds like amines from water. |
| Chemical Oxidation | Uses strong oxidizing agents (e.g., peroxide, ozone, permanganate) to break down contaminants into less harmful substances. jrte.orgresearchgate.net | Can be effective but may be non-selective and require careful handling of hazardous chemicals. |
| Soil Vapor Extraction (SVE) | Removes volatile and some semi-volatile organic compounds from the soil by applying a vacuum to draw out vapors. jrte.org | Unlikely to be effective for long-chain amines due to their low volatility. |
| Solidification/Stabilization | Binds contaminants within a solid matrix (like cement) to prevent them from leaching or spreading. It contains rather than destroys the contaminant. jrte.org | A potential option for managing highly contaminated soils or sludges. |
This table is interactive. Users can sort and filter the data.
The choice of technology depends on site-specific factors, including the type and concentration of the contaminant, soil and groundwater characteristics, and cost. journalajee.comresearchgate.net For amine contamination, a combination of technologies, such as excavation of highly contaminated "hot spots" followed by bioremediation or adsorption-based water treatment, might be the most effective approach. jrte.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Amines, di-C14-18-alkylmethyl, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves the reaction of long-chain alcohols (C14-18) with methylamine under catalytic conditions. Evidence suggests using dehydration condensation with acid catalysts (e.g., H₂SO₄) or metal oxides to enhance yield . To ensure reproducibility, experimental protocols must specify:
- Catalyst type and loading (e.g., 5% w/w of catalyst relative to alcohol).
- Reaction temperature (typically 120–150°C) and duration (6–12 hours).
- Purification steps (e.g., distillation or column chromatography to remove unreacted alcohols) .
- Key Challenge : Variability in chain length (C14-18) requires rigorous characterization of starting materials to avoid product heterogeneity .
Q. How can the structural identity of This compound be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can confirm methyl groups bonded to nitrogen (δ ~2.2–2.5 ppm) and alkyl chain integration (δ ~0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS can differentiate between C14, C16, and C18 alkyl chains via molecular ion peaks .
- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) resolves homologs based on chain length .
Q. What experimental approaches are used to determine the surface activity and aggregation behavior of This compound?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension titration. Longer alkyl chains (C18) typically lower CMC due to enhanced hydrophobicity .
- Dynamic Light Scattering (DLS) : Characterize micelle size distribution in aqueous solutions.
- Interfacial Tension Analysis : Use pendant drop tensiometry to assess emulsification efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency reported across studies for This compound synthesis?
- Methodological Answer :
- Systematic Meta-Analysis : Compare catalyst types (e.g., homogeneous vs. heterogeneous), solvent systems, and temperature profiles from literature .
- Controlled Replication : Reproduce key studies using standardized substrates and analytical methods (e.g., GC-MS for yield quantification) .
- Kinetic Studies : Perform time-resolved experiments to identify rate-limiting steps (e.g., amine activation vs. alkylation) .
Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicity of This compound?
- Methodological Answer :
- Biodegradation Assays : Follow OECD Test Guidelines (e.g., OECD 301F) to measure aerobic degradation in soil/water systems .
- Toxicity Profiling : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to quantify acute/chronic effects .
- Bioaccumulation Potential : Estimate logP values experimentally (e.g., shake-flask method) or via computational models (e.g., EPI Suite) .
Q. How can steric hindrance from long alkyl chains (C14-18) be mitigated in functionalization reactions involving This compound?
- Methodological Answer :
- Catalyst Design : Use bulky ligands or phase-transfer catalysts (e.g., quaternary ammonium salts) to improve substrate accessibility .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation during reactions .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric limitations .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for analyzing batch-to-batch variability in This compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield/purity .
- Multivariate Analysis : Use PCA or PLS regression to correlate alkyl chain distribution with functional properties .
Q. How should researchers design studies to evaluate the compatibility of This compound with polymeric matrices for material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
